ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate
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Overview
Description
Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound featuring a fused imidazo[1,2-g]purine ring system with a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazo[1,2-g]purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-g]purine core can lead to various reduced analogs.
Scientific Research Applications
Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{8-[(thiophen-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate: Similar structure with a thiophene ring instead of a furan ring.
Ethyl 2-{8-[(pyridin-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate: Contains a pyridine ring in place of the furan ring.
Uniqueness
The uniqueness of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[6-(furan-2-ylmethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C17H19N5O5/c1-3-26-12(23)10-22-15(24)13-14(19(2)17(22)25)18-16-20(6-7-21(13)16)9-11-5-4-8-27-11/h4-5,8H,3,6-7,9-10H2,1-2H3 |
InChI Key |
YTBMNWDNJNEWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C |
Origin of Product |
United States |
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